molecular formula C10H20ClNO2 B2980905 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride CAS No. 2253630-35-0

1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2980905
CAS No.: 2253630-35-0
M. Wt: 221.73
InChI Key: JWISRBZRPUNFSY-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product. The purification process may include crystallization or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving neurotransmitter analogs and receptor binding assays.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved often include neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

    Cyclopentolate: Used as an anticholinergic agent in ophthalmology.

    Procyclidine: Used as an antiparkinsonian agent.

    Trihexyphenidyl: Another antiparkinsonian agent with similar structural features.

Uniqueness: 1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-11(2)8-7-10(9(12)13)5-3-4-6-10;/h3-8H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISRBZRPUNFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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